4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the piperazine class of chemicals Piperazines are known for their wide range of biological and pharmaceutical activities
Future Directions
The future directions in the research of “4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide” and similar compounds could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. This could lead to the development of new drugs and treatments .
Mechanism of Action
Target of Action
Piperazine derivatives have been known to exhibit a wide range of biological and pharmaceutical activity . For instance, some piperazine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
Piperazine derivatives have been associated with various biochemical pathways, depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a palladium-catalyzed cyclization reaction.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached using a Pd-catalyzed methodology under aerobic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activity.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine-1-carboxamide: A structurally similar compound with a methoxyphenyl group attached to the piperazine ring.
N-(4-Methoxyphenyl)piperazine (MeOPP): Another related compound known for its recreational use and biological activity.
Uniqueness
4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of the cyclopentyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug development.
Properties
IUPAC Name |
4-cyclopentyl-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-8-6-14(7-9-16)18-17(21)20-12-10-19(11-13-20)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPHNQZVFLFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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